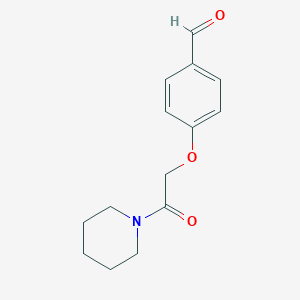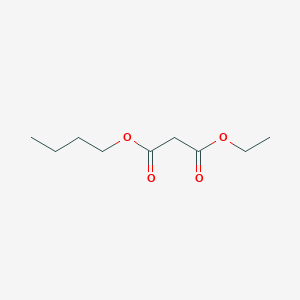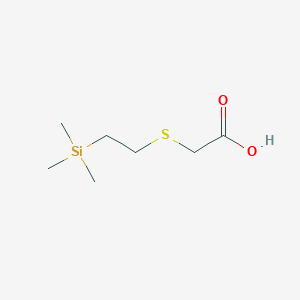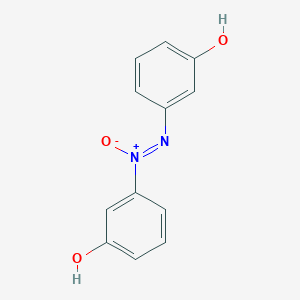
3,3'-Dihydroxyazoxybenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3'-Dihydroxyazoxybenzene is a chemical compound with potential applications in various fields of science and industry. This compound is characterized by the presence of hydroxyphenyl groups and an imino-oxidoazanium moiety, which contribute to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,3'-Dihydroxyazoxybenzene typically involves the reaction of 3-hydroxyaniline with nitrous acid under controlled conditions. The reaction proceeds through the formation of a diazonium intermediate, which subsequently undergoes coupling with another molecule of 3-hydroxyaniline to form the desired product. The reaction conditions, such as temperature, pH, and solvent, play a crucial role in determining the yield and purity of the final compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring consistent product quality. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity compounds suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
3,3'-Dihydroxyazoxybenzene undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the imino-oxidoazanium moiety to amine derivatives.
Substitution: The hydroxyphenyl groups can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often involve reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Substituted hydroxyphenyl derivatives.
Wissenschaftliche Forschungsanwendungen
3,3'-Dihydroxyazoxybenzene has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe for studying enzyme activities.
Medicine: Explored for its therapeutic potential in treating certain diseases due to its bioactive properties.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 3,3'-Dihydroxyazoxybenzene involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, modulating their activities. For example, it may inhibit certain enzymes by forming stable complexes, thereby affecting metabolic pathways. Additionally, the compound’s redox properties enable it to participate in electron transfer reactions, influencing cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (4-Hydroxyphenyl)-(4-hydroxyphenyl)imino-oxidoazanium
- (2-Hydroxyphenyl)-(2-hydroxyphenyl)imino-oxidoazanium
- (3-Methoxyphenyl)-(3-methoxyphenyl)imino-oxidoazanium
Uniqueness
3,3'-Dihydroxyazoxybenzene is unique due to the specific positioning of the hydroxy groups on the phenyl rings, which influences its chemical reactivity and biological activity. Compared to its analogs, this compound exhibits distinct redox properties and binding affinities, making it valuable for targeted applications in research and industry.
Eigenschaften
CAS-Nummer |
17540-51-1 |
|---|---|
Molekularformel |
C12H10N2O3 |
Molekulargewicht |
230.22 g/mol |
IUPAC-Name |
(3-hydroxyphenyl)-(3-hydroxyphenyl)imino-oxidoazanium |
InChI |
InChI=1S/C12H10N2O3/c15-11-5-1-3-9(7-11)13-14(17)10-4-2-6-12(16)8-10/h1-8,15-16H |
InChI-Schlüssel |
FZZROTIREDKBGJ-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)O)N=[N+](C2=CC(=CC=C2)O)[O-] |
Kanonische SMILES |
C1=CC(=CC(=C1)O)N=[N+](C2=CC(=CC=C2)O)[O-] |
Synonyme |
3,3'-Dihydroxyazoxybenzene |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[2-(2-Ethoxybut-1-enyl)benzo[e][1,3]benzothiazol-1-ium-1-yl]propane-1-sulfonate](/img/structure/B101380.png)
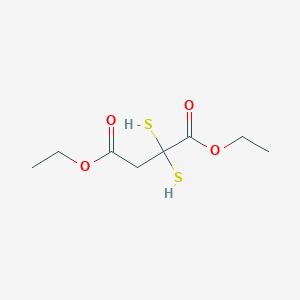
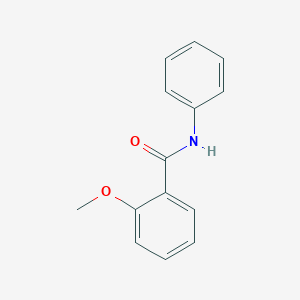
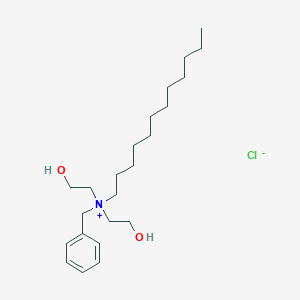
![7,12-Dihydrobenz[a]anthracene](/img/structure/B101390.png)
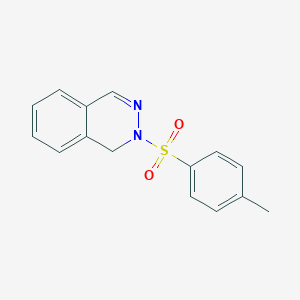


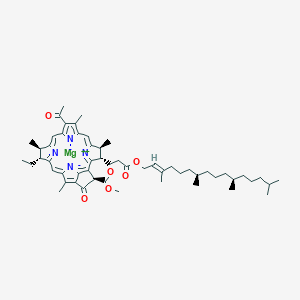
![N-[3-(dimethylamino)propyl]-N-(2,6-dimethylphenyl)-2-hydroxy-2-phenylacetamide](/img/structure/B101403.png)
